4-(4-Fluorophenyl)thiophenol
CAS No.: 200958-13-0
Cat. No.: VC3836919
Molecular Formula: C12H9FS
Molecular Weight: 204.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 200958-13-0 |
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Molecular Formula | C12H9FS |
Molecular Weight | 204.26 g/mol |
IUPAC Name | 4-(4-fluorophenyl)benzenethiol |
Standard InChI | InChI=1S/C12H9FS/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8,14H |
Standard InChI Key | HKHDKANLOZASGR-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C2=CC=C(C=C2)S)F |
Canonical SMILES | C1=CC(=CC=C1C2=CC=C(C=C2)S)F |
Introduction
Structural Characteristics
Molecular Geometry
The compound’s structure consists of two benzene rings connected by a single bond:
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Thiophenol moiety: A benzene ring with a -SH group at the para position.
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Fluorophenyl moiety: A benzene ring with a fluorine atom at the para position .
X-ray crystallography data for analogous compounds (e.g., 4-chlorothiophenol) reveal planar geometries with bond lengths of 1.758 Å (C–S) and 1.753 Å (C–F), consistent with typical aromatic-thiol and aryl-halogen bonds .
Spectroscopic Data
Synthesis Methods
Suzuki-Miyaura Coupling
A widely used method involves palladium-catalyzed cross-coupling:
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Reactants: 4-Fluorophenylboronic acid and 2-bromothiophene.
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Catalyst: Tetrakis(triphenylphosphine)palladium(0) (0.005–0.1 eq.).
Grignard Reaction
Alternative routes use organomagnesium intermediates:
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Step 1: Synthesis of 4-fluorophenylmagnesium bromide from 4-fluorobromobenzene.
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Step 2: Reaction with borate esters (e.g., trimethyl borate) to form 4-fluorophenylboronic acid .
Sulfinate-Based Synthesis
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Reactants: 3-Chloro-2-methyl-2-hydroxypropionic acid and sodium 4-fluorophenyl sulfinate.
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Conditions: Reflux in aqueous sodium carbonate with tetrabutylammonium chloride .
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Advantage: Direct formation of enantiomerically pure intermediates for pharmaceuticals like bicalutamide .
Physicochemical Properties
Property | Value | Source |
---|---|---|
Melting Point | 43–46°C | |
Boiling Point | 162–168°C at 760 mmHg | |
Density | 1.203 g/cm³ at 25°C | |
pKa | 6.40 ± 0.10 | |
LogP (Partition Coefficient) | 2.81 | |
Vapor Pressure | 2.9 ± 0.3 mmHg at 25°C |
Applications in Pharmaceutical Synthesis
Antidepressants
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Paroxetine: A selective serotonin reuptake inhibitor (SSRI) synthesized via 4-(4-fluorophenyl)piperidine intermediates. The compound’s fluorine atom enhances metabolic stability and receptor binding .
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Key Step: Reductive amination of 4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine with 3,4-methylenedioxyphenol .
Anticancer Agents
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